"2-Methoxy-6-(trifluoromethyl)benzonitrile" properties
"2-Methoxy-6-(trifluoromethyl)benzonitrile" properties
An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive scientific overview of 2-Methoxy-6-(trifluoromethyl)benzonitrile (CAS No. 175277-63-3), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a methoxy group, a nitrile functionality, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment, positioning this molecule as a highly valuable building block for novel therapeutics and advanced materials. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, critical parameters in drug design, while the nitrile and methoxy groups offer versatile handles for synthetic transformations.[1][2] This document synthesizes available data on the compound's core properties, proposes logical and field-proven methodologies for its synthesis and handling, explores its chemical reactivity, and discusses its potential applications, particularly in drug discovery. By integrating data from structurally similar analogs, this guide aims to provide a robust and practical resource for scientists and development professionals.
Core Molecular Profile and Physicochemical Properties
2-Methoxy-6-(trifluoromethyl)benzonitrile is a substituted aromatic compound whose structure is foundational to its chemical behavior. The core identifiers are summarized below. While direct, experimentally verified physicochemical data for this specific compound is not widely published, a comparative analysis with its close structural analogs allows for a scientifically grounded estimation of its properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)benzonitrile |
| CAS Number | 175277-63-3 |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1C#N)C(F)(F)F |
| InChI Key | FPNPUXLOGQGPOJ-UHFFFAOYSA-N |
Comparative Physicochemical Properties
The properties of a molecule are a direct consequence of its structure. By comparing the target compound with its analogs—2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Fluoro-6-methoxybenzonitrile—we can infer its likely characteristics. The replacement of a fluorine atom with a methoxy group is expected to increase the melting and boiling points due to a higher molecular weight and different crystal packing forces. The trifluoromethyl group significantly increases lipophilicity (logP) and density compared to a simple methoxy or fluoro substituent.[2]
| Property | 2-Methoxy-6-(trifluoromethyl)benzonitrile (Predicted) | 2-Fluoro-6-(trifluoromethyl)benzonitrile[2] | 2-Fluoro-6-methoxybenzonitrile[3] |
| Physical State | White to off-white solid or low-melting solid | White to almost white powder to lump | Solid |
| Melting Point (°C) | 30 - 45 | 28 | 103 - 105 |
| Density (g/mL) | ~1.3 - 1.4 | 1.37 | ~1.2 |
| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Insoluble in water | Not specified, but expected to be similar | Not determined |
Synthesis and Purification
The synthesis of substituted benzonitriles is a well-established area of organic chemistry.[4] For 2-Methoxy-6-(trifluoromethyl)benzonitrile, a robust and scalable synthetic route can be designed starting from commercially available precursors. A logical approach involves the cyanation of an appropriately substituted aryl halide.
Proposed Synthetic Workflow
The most direct pathway involves a nucleophilic substitution reaction using a cyanide source on a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. This reaction is typically catalyzed by a palladium or copper complex. The choice of a copper catalyst, such as cuprous cyanide (CuCN), in a Rosenmund-von Braun reaction is often preferred for its cost-effectiveness and high yield in similar transformations.[5]
Detailed Experimental Protocol
Trustworthiness Insight: This protocol incorporates a high-boiling polar aprotic solvent (DMF) to ensure the solubility of the starting material and the cyanide salt, facilitating a homogenous reaction at the required high temperature. The inert atmosphere is critical to prevent oxidation of the copper(I) catalyst and other side reactions.
Materials:
-
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (1 equivalent)
-
Cuprous Cyanide (CuCN) (1.2 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring and heating mantle
-
Ethyl acetate, Hexanes, Saturated aqueous ferric chloride, Brine
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To the flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1 eq.) and cuprous cyanide (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred aqueous solution of ferric chloride (to complex with excess cyanide) and ethyl acetate.
-
Stir for 1 hour, then separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Methoxy-6-(trifluoromethyl)benzonitrile.
-
Key Chemical Reactivity
The reactivity of 2-Methoxy-6-(trifluoromethyl)benzonitrile is governed by its three key functional groups: the nitrile, the trifluoromethyl group, and the substituted aromatic ring.
-
Nitrile Group: This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding benzoic acid, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield a benzylamine.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃) and deactivated by the strongly electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. The -OCH₃ group is an ortho-, para-director, while the -CF₃ and -CN groups are meta-directors. The ultimate substitution pattern will depend on the reaction conditions, but substitution is likely directed to the positions ortho and para to the methoxy group.
-
Trifluoromethyl Group: The C-F bonds in the -CF₃ group are exceptionally strong, making it highly stable and generally unreactive under standard synthetic conditions.[6] This stability is a key reason for its prevalence in pharmaceutical compounds.[1]
Applications in Drug Discovery
Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[7][8] The inclusion of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile by improving its metabolic stability, binding affinity, and membrane permeability.[1]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a benzonitrile core, which can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[7] The specific substitution pattern of 2-Methoxy-6-(trifluoromethyl)benzonitrile makes it an attractive starting point for the synthesis of novel inhibitors targeting kinases implicated in oncology.
-
Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been successfully employed in the development of antiviral (e.g., against Hepatitis C Virus) and antimicrobial compounds.[7] The lipophilicity imparted by the -CF₃ group can aid in penetrating viral envelopes or bacterial cell walls.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule can serve as an intermediate for creating new herbicides and pesticides with improved efficacy and target specificity.[2]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Methoxy-6-(trifluoromethyl)benzonitrile. Therefore, a conservative approach based on its closest structural analogs, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and other toxic nitriles, is mandatory.[9][10]
Hazard Identification (Inferred)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | H301/302, H311/312, H331/332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |
Safe Handling Protocol
Expertise Insight: Nitriles can be absorbed through the skin and are toxic. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood. In case of accidental exposure, immediate and thorough decontamination is critical.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid creating dust. If the material is a solid, handle it gently. Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structure verification. The following are predicted key signals based on the compound's structure and data from similar molecules.[11]
| Spectroscopy | Predicted Key Signals and Rationale |
| ¹H NMR | ~7.6-7.8 ppm (m, 3H): Aromatic protons, complex multiplet due to coupling. ~3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons, singlet. |
| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the -OCH₃ group. ~130-140 ppm: Other aromatic carbons. ~123 ppm (q, ¹JCF ≈ 272 Hz): Carbon of the -CF₃ group, quartet due to strong coupling with fluorine. ~117 ppm: Nitrile (-C≡N) carbon. ~56 ppm: Methoxy (-OCH₃) carbon. |
| IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methoxy). ~2230-2240: Strong, sharp C≡N stretch. ~1100-1350: Very strong C-F stretches from the -CF₃ group. |
| Mass Spec (EI) | [M]⁺ at m/z = 201: Molecular ion peak. Fragments: Loss of CH₃, OCH₃, and potential rearrangements involving the nitrile and CF₃ groups. |
References
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- Journal of Biomedical Research & Environmental Sciences. (2024-02-15).
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- MedCrave online. (2018-06-07). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (URL: )
- Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. (URL: )
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(Image depicting the conversion of 2-Amino-3-methoxybenzotrifluoride to 2-Methoxy-6-(trifluoromethyl)benzonitrile)